molecular formula C13H21NO3S B11177131 N-hexyl-4-methoxybenzenesulfonamide

N-hexyl-4-methoxybenzenesulfonamide

Cat. No.: B11177131
M. Wt: 271.38 g/mol
InChI Key: VAFJPOXGCNNOHI-UHFFFAOYSA-N
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Description

N-Hexyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a hexyl alkyl chain attached to the sulfonamide nitrogen and a methoxy substituent at the para position of the benzene ring.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-hexyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-3-4-5-6-11-14-18(15,16)13-9-7-12(17-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3

InChI Key

VAFJPOXGCNNOHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution can result in various substituted sulfonamides .

Scientific Research Applications

N-hexyl-4-methoxybenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

The following analysis compares N-hexyl-4-methoxybenzenesulfonamide to structurally related sulfonamides, focusing on substituent effects, physical properties, and spectroscopic data.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) Solubility Key Structural Feature
This compound* Hexyl (C₆H₁₃), 4-OCH₃ Not reported Likely moderate Linear alkyl chain enhances lipophilicity
N-Cyclohexyl-4-methoxybenzenesulfonamide () Cyclohexyl, 4-OCH₃ Not reported Low (crystalline) Cyclohexyl group improves crystal packing
N-(4-Methoxyphenyl)benzenesulfonamide () 4-OCH₃, phenyl Not reported Moderate Aromatic ring increases rigidity
4-Chloro-N-[imino(heteroaryl)methyl] derivatives () Cl, heteroaryl 177–180 (Compound 11) Low Chloro and heteroaryl groups enhance polarity

Key Observations :

  • Alkyl vs. Aryl Chains : The hexyl group in the target compound likely increases lipophilicity compared to cyclohexyl () or aromatic substituents (), affecting solubility and bioavailability.
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (electron-donating) may reduce reactivity compared to chloro-substituted analogs (), which exhibit higher polarity and melting points .
Spectroscopic Data Comparison
Compound (Source) ¹H NMR Features (δ, ppm) IR Peaks (cm⁻¹) Notable MS Fragments
(S)-N-((4-Methoxyphenyl)(naphthyl)methyl)-4-methylbenzenesulfonamide () Aromatic H: 6.7–7.8; OCH₃: 3.7 S=O: 1150, 1320; C-O: 1240 [M+H]⁺: m/z 482.2
4-Methoxybenzenesulfonimidamide () NH: 5.2 (broad); OCH₃: 3.8 S=O: 1160; NH: 3350 [M-Cl]⁺: m/z 215.1
N-Cyclohexyl-4-methoxybenzenesulfonamide () Cyclohexyl H: 1.0–2.1; OCH₃: 3.8 S=O: 1130, 1305 Not reported

Key Observations :

  • Methoxy Group Signature : The OCH₃ proton resonance consistently appears at ~3.7–3.8 ppm in ¹H NMR across analogs ().
  • Sulfonamide IR Peaks : S=O stretches at 1130–1320 cm⁻¹ confirm sulfonamide identity ().

Key Observations :

  • Hexyl vs. Cyclohexyl Synthesis : Introducing a hexyl chain would likely require alkylation of 4-methoxybenzenesulfonyl chloride with hexylamine, analogous to methods in (benzyl chloride reaction).
  • Heteroaryl Derivatives : Compounds with imidazolyl or thioxo groups () necessitate multi-step reactions, contrasting with simpler alkyl/aryl sulfonamides .

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